4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
Description
Properties
IUPAC Name |
4-[4-(difluoromethoxy)anilino]-4-oxo-2-(2-phenylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4/c20-19(21)27-15-8-6-14(7-9-15)23-17(24)12-16(18(25)26)22-11-10-13-4-2-1-3-5-13/h1-9,16,19,22H,10-12H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYYFSDTIGFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethoxy and phenylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can result in the replacement of functional groups with different substituents.
Scientific Research Applications
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylamino and butanoic acid moieties contribute to its overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 4-oxo-butanoic acid derivatives with aryl and alkylamino substituents. Below is a comparison with structurally related compounds from published literature:
*Calculated molecular weight based on structure.
Key Comparative Insights
Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound may confer greater oxidative stability compared to the 2-fluorophenyl group in , which lacks the ether oxygen.
Molecular Weight and Pharmacokinetics :
- The target compound (MW ~393) is lighter than (MW 396) but heavier than (MW 210). Higher molecular weight may limit blood-brain barrier penetration but improve plasma protein binding.
Acid-Base Properties: The predicted pKa of (2.26) suggests strong acidity, likely due to the electron-withdrawing isopropylphenyl group. The target compound’s pKa is expected to be higher (~3–4) due to the electron-donating phenethylamino group.
Halogen vs. Fluorinated Substituents :
Biological Activity
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a difluoromethoxy group, an amino group, and a butanoic acid moiety, which contribute to its biological activity.
Chemical Formula
- Molecular Formula : C_{18}H_{20}F_2N_2O_3
- Molecular Weight : 356.36 g/mol
The compound's biological activity may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may inhibit certain enzymes related to cellular respiration and metabolic regulation.
Antifungal Activity
Research indicates that compounds structurally similar to this compound exhibit antifungal properties. A study evaluated a series of derivatives against several phytopathogenic fungi, revealing that some compounds displayed significant antifungal activity, particularly against Rhizoctonia solani and Phytophthora infestans .
| Compound | Fungus Tested | EC50 (mg/L) |
|---|---|---|
| Compound 7 | R. solani | 0.034 |
| Compound 12 | R. solani | 0.021 |
| Bixafen | R. solani | 0.043 |
Case Study 1: In Vitro Analysis
A study investigated the in vitro effects of the compound on various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential anticancer properties.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the Krebs cycle. The compound exhibited notable inhibitory effects, which may contribute to its biological activity by altering metabolic pathways .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for any potential therapeutic use. Toxicological evaluations should be conducted to determine any adverse effects associated with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
